N-phenyl-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-phenyl-1,3-benzodioxole-5-carboxamide: is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzodioxole, a bicyclic structure containing a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-phenyl-1,3-benzodioxole-5-carboxamide typically begins with 1,3-benzodioxole and aniline derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-phenyl-1,3-benzodioxole-5-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-phenyl-1,3-benzodioxole-5-carboxamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Anticancer Research: Studies have shown that derivatives of benzodioxole, including this compound, exhibit cytotoxic activity against cancer cell lines.
Antioxidant Activity: The compound has been evaluated for its potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Industry:
Mechanism of Action
The mechanism of action of N-phenyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: A precursor in the synthesis of N-phenyl-1,3-benzodioxole-5-carboxamide.
N-phenyl-2H-1,3-benzodioxole-5-carboxamide: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the phenylamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other benzodioxole derivatives.
Properties
IUPAC Name |
N-phenyl-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(15-11-4-2-1-3-5-11)10-6-7-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYSRQHVIOZWEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334449 |
Source
|
Record name | N-Phenyl-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901334449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40141-72-8 |
Source
|
Record name | N-Phenyl-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901334449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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